2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide

説明

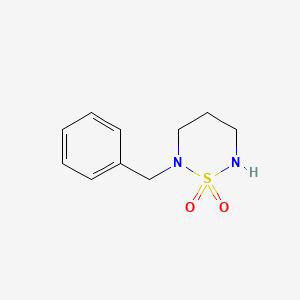

Structure

2D Structure

特性

IUPAC Name |

2-benzyl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14)11-7-4-8-12(15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFCSQWFQHSDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501176106 | |

| Record name | 2H-1,2,6-Thiadiazine, tetrahydro-2-(phenylmethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-19-8 | |

| Record name | 2H-1,2,6-Thiadiazine, tetrahydro-2-(phenylmethyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,6-Thiadiazine, tetrahydro-2-(phenylmethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501176106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,2,6-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

One-Pot Method Using Dichloromethane (DCM) and DBU Catalyst

- Procedure : A reaction mixture containing the α,β-unsaturated sulfonyl fluoride, a large excess of primary amine (10 equivalents), and 50 mol% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry DCM is stirred at 50 °C for 24 hours.

- Mechanism : The amine adds to the sulfonyl fluoride, followed by intramolecular cyclization facilitated by DBU and the methylene donor (DCM).

- Purification : The crude product is washed with water, extracted with ethyl acetate, and purified by neutral alumina column chromatography using a gradient of 5–25% ethyl acetate in hexane.

- Outcome : This method yields 1,2,4-thiadiazinane 1,1-dioxides, structurally related to this compound, with moderate to good yields depending on the amine used.

Two-Step Method: Isolation of β-Aminoethane Sulfonamide Intermediate Followed by Cyclization

- Step 1 : The β-aminoethane sulfonamide intermediate is isolated by reacting the α,β-unsaturated sulfonyl fluoride with the amine at room temperature in a suitable solvent like tetrahydrofuran (THF).

- Step 2 : The isolated intermediate is subjected to cyclization using methylene donors such as DCM, dibromomethane, or formaldehyde.

- Catalysts and Conditions :

- DBU (20 mol%) catalyzes the cyclization in DCM or dibromomethane at reflux temperature for 8–12 hours.

- Formaldehyde in the presence of catalytic acetic acid under microwave irradiation (90 °C, 200 W, 5 minutes) in ethanol or methanol also promotes ring closure efficiently.

- Yields : Cyclization yields range from 38% to 83%, with formaldehyde under microwave conditions often providing the highest yields.

- Advantages : This method allows better control over intermediate purity and can improve overall yields and selectivity.

Alternative Methylene Donors and Conditions

- Dibromomethane : Used as a methylene donor under reflux with DBU catalyst, yielding comparable results to DCM.

- Chloroform : Attempts to use chloroform under similar conditions resulted in only trace amounts of product.

- 1,1-Carbonyldiimidazole (CDI) : Used to attempt cyclization to 2-oxy derivatives, but mainly resulted in activated amine intermediates without successful ring closure.

Optimization of Reaction Conditions

A detailed optimization study was conducted to evaluate the effect of base concentration, amine equivalents, solvent, and temperature on product yield and selectivity. The key findings are summarized below:

| Entry | Solvent | Equiv. Amine | Base (mol%) | Temperature (°C) | Product Ratio (7:5) | Reaction Time | Notes |

|---|---|---|---|---|---|---|---|

| 1 | DCM | 3 | 15 | Room Temp | 71:29 | 2 days | Higher selectivity for product 7 |

| 2 | DCM | 10 | 15 | Room Temp | 41:59 | 2 days | Lower selectivity for product 7 |

| 4 | DCM | 10 | 50 | Room Temp | 27:73 | 2 days | Increased base reduces product 7 ratio |

| 5 | DCM | 10 | 100 | Room Temp | 42:58 | 2 days | No further improvement at high base |

| 6 | DCM | 10 | DABCO | Room Temp | 34:66 | 2 days | Alternative base less effective |

| 7 | DCM | 10 | TEA | Room Temp | 62:38 | 2 days | Moderate selectivity |

| 8 | DCM | 10 | Pyridine | Room Temp | 35:65 | 2 days | Lower selectivity |

Note: Product ratio 7:5 refers to the ratio of desired thiadiazinane dioxide (7) to side product (5).

Purification Techniques

- The crude reaction mixtures are typically purified by column chromatography on neutral alumina.

- Eluents used are gradients of ethyl acetate in hexane, ranging from 5% to 35% ethyl acetate.

- Extraction steps involve washing with water and multiple extractions with ethyl acetate or diethyl ether before solvent removal under vacuum.

Summary of Research Findings

- The preparation of this compound and related thiadiazinane dioxides is most efficient via a two-step protocol isolating the β-aminoethane sulfonamide intermediate followed by cyclization.

- DBU is the preferred base catalyst, with 20–50 mol% loading providing optimal yields.

- Formaldehyde under microwave irradiation offers rapid and high-yielding cyclization.

- Dichloromethane serves as an effective methylene donor and solvent, though dibromomethane can be a viable alternative.

- Attempts with chloroform and CDI were less successful.

- Reaction optimization studies reveal a delicate balance between base concentration, amine equivalents, and temperature for maximizing product yield and selectivity.

化学反応の分析

2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases like t-BuOK and NaH, as well as solvents like DMF and THF . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotonation followed by alkylation can lead to the formation of N-alkylated compounds .

科学的研究の応用

2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications. It is used in the study of various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The compound is also investigated for its potential as a KATP channel activator and AMPA receptor modulator . Additionally, it is used in the synthesis of other bioactive compounds and in the study of structure-activity relationships.

作用機序

The mechanism of action of 2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to various therapeutic effects, depending on the specific application.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazinane Derivatives

Table 1: Key Structural and Physicochemical Differences

Key Observations :

Ring Size and Aromaticity Differences

Table 2: Comparison with Five-Membered and Fused-Ring Analogs

Key Observations :

- Fused aromatic systems (e.g., benzothiadiazole-dioxides) demonstrate potent biological activity due to planar structures and π-π stacking interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using benzyl-substituted precursors. For example, sodium acetate-catalyzed condensation of thiosemicarbazide derivatives with benzyl-containing aldehydes or ketones can yield the thiadiazinane core. Reaction optimization often involves controlling temperature (70–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation byproducts . Purity is confirmed via HPLC (>95%) and structural validation by NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. How is the stability of this compound assessed under experimental conditions?

- Methodological Answer : Stability studies include thermal gravimetric analysis (TGA) to assess decomposition temperatures and accelerated stability testing (40°C/75% RH for 4 weeks). The compound’s sulfone group confers resistance to hydrolysis, but light sensitivity necessitates storage in amber vials under nitrogen . Reactivity with common solvents (e.g., DMSO, ethanol) should be tested via FT-IR to detect unwanted solvolysis.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR are essential for confirming the benzyl substituent (δ 7.2–7.4 ppm for aromatic protons) and thiadiazinane ring protons (δ 3.5–4.2 ppm). Sulfone groups are identified via IR (asymmetric S=O stretching at ~1300 cm⁻¹) and X-ray crystallography for absolute stereochemical confirmation .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring. Biological assays (e.g., EC₅0 in GTPγS binding or FLIPR calcium flux) are used to compare potency. Computational docking (AutoDock Vina) into target receptors (e.g., GPCRs) identifies key interactions, such as π-π stacking with aromatic residues .

Q. What mechanisms explain conflicting reactivity data in thiadiazinane derivatives?

- Methodological Answer : Discrepancies in reactivity (e.g., cyclization vs. dimerization) arise from solvent polarity and catalyst choice. For example, dimethyl sulfoxide (DMSO) promotes sulfone group stabilization, while protic solvents (e.g., MeOH) may induce ring-opening. Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 16) reveal transition-state energy barriers .

Q. How can computational modeling optimize synthetic yields?

- Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways for benzyl-substituted intermediates. B3LYP/6-31G(d) calculations identify favorable nucleophilic attack sites on the thiadiazinane ring. Solvent effects are modeled using the SMD continuum approach, guiding solvent selection (e.g., acetonitrile for low dielectric environments) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. Process optimization includes flow chemistry setups to control exothermic reactions and minimize racemization. Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (>98%) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。